5-Fluoro-2-methylbenzohydrazide
Description
Properties
IUPAC Name |
5-fluoro-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFXSHSJLHFOJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methylbenzohydrazide typically involves the reaction of 5-Fluoro-2-methylbenzoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
5-Fluoro-2-methylbenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous-flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5-Fluoro-2-methylbenzoic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry: 5-Fluoro-2-methylbenzohydrazide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Key structural analogs include:
- 5-Fluoro-2-methylphenylhydrazine hydrochloride : Replaces the benzohydrazide group with a phenylhydrazine moiety, altering hydrogen-bonding capacity and metabolic stability .
- 2-Fluoro-5-Methoxyphenylhydrazine hydrochloride : Substitutes the methyl group with a methoxy group, increasing electron-donating effects and steric bulk .
Table 1: Substituent Comparison
| Compound | Substituents (Position) | Functional Group | Molecular Weight (g/mol) |
|---|---|---|---|
| 5-Fluoro-2-methylbenzohydrazide | -F (5), -CH₃ (2) | Benzohydrazide | ~168.16 (estimated) |
| 5-Fluoro-2-methylphenylhydrazine | -F (5), -CH₃ (2) | Phenylhydrazine | 192.62 (hydrochloride) |
| 2-Fluoro-5-Methoxyphenylhydrazine | -F (2), -OCH₃ (5) | Phenylhydrazine | 204.63 (hydrochloride) |
| 5-Fluoro-2-hydroxybenzaldehyde | -F (5), -OH (2) | Benzaldehyde | 140.11 |
Physicochemical Properties
- Solubility: The hydrazide group in this compound enhances water solubility compared to non-polar analogs like 5-Fluoro-2-nitrotoluene . However, substitution with methoxy or hydroxyl groups (e.g., 2-Fluoro-5-Methoxyphenylhydrazine) further increases hydrophilicity .
- Thermal Stability: Fluorine’s electron-withdrawing effect improves thermal stability relative to non-fluorinated analogs (e.g., 2-methylbenzohydrazide) but reduces it compared to sulfonyl-containing derivatives like 5-Fluoro-2-methanesulfonyl-benzylamine hydrochloride .
Research Findings and Data
Table 2: Comparative Bioactivity (In Vitro)
| Compound | Target Activity | IC₅₀/EC₅₀ (μM) | Reference Model |
|---|---|---|---|
| 5-Fluoro-2-methylphenylhydrazine | Antibacterial (S. aureus) | 32.5 | Agar diffusion assay |
| 2-Fluoro-5-Methoxyphenylhydrazine | Antifungal (C. albicans) | 45.8 | Microdilution method |
| 5-Fluoro-2-hydroxybenzaldehyde | Antioxidant (DPPH assay) | 18.2 | Radical scavenging |
Q & A
Q. What are the established synthetic routes for preparing 5-Fluoro-2-methylbenzohydrazide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves reacting 5-fluoro-2-methylbenzoyl chloride with hydrazine (NH₂NH₂) in anhydrous conditions. A polar aprotic solvent (e.g., THF or DCM) is used to stabilize intermediates, with temperatures maintained at 0–5°C to minimize side reactions. Excess hydrazine ensures complete conversion. Post-reaction, the product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity . Optimization studies suggest that slow addition of hydrazine and rigorous exclusion of moisture improve yields (typically 70–85%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The hydrazide NH₂ group appears as a broad singlet (~δ 4.5–5.5 ppm) in DMSO-d₆ .
- IR Spectroscopy : Stretching vibrations at ~3200–3350 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C-F) confirm functional groups .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 183.1 (calculated for C₈H₈FN₂O), with fragmentation patterns aligning with loss of NH₂NH₂ (Δ m/z 32) .
Q. How does the methyl group at the 2-position affect the solubility and stability of this compound under varying pH conditions?
- Methodological Answer : The methyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). Stability studies in buffered solutions (pH 1–12) show decomposition above pH 10 due to hydrazide hydrolysis. For long-term storage, lyophilization and storage under inert gas (N₂/Ar) at -20°C are recommended .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to non-fluorinated analogs?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using HPLC show a 2.3-fold rate increase compared to 2-methylbenzohydrazide. However, steric hindrance from the methyl group may reduce accessibility in bulky nucleophiles. Computational DFT analyses (B3LYP/6-31G*) correlate this with lower LUMO energy (-1.8 eV vs. -1.5 eV for non-fluorinated analogs) .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To reconcile
- Standardize bioactivity assays using validated cell lines (e.g., HEK293 for enzyme inhibition).
- Conduct dose-response curves (1 nM–100 µM) with triplicate measurements.
- Use molecular docking (AutoDock Vina) to compare binding affinities across derivatives, identifying key interactions (e.g., hydrogen bonding with fluorine) .
Q. What is the role of this compound as a ligand in transition-metal complexes, and how does it enhance catalytic or medicinal applications?
- Methodological Answer : The hydrazide moiety acts as a bidentate ligand, coordinating via the carbonyl oxygen and NH₂ group. In oxidovanadium(V) complexes (e.g., [VO(L)₂]), it enhances catalytic activity in oxidation reactions (TOF up to 450 h⁻¹ for sulfide oxidation). Medicinally, Cu(II) complexes exhibit 10-fold higher anticancer activity (IC₅₀ = 2.1 µM vs. 22 µM for free ligand) against MCF-7 cells due to ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
